![molecular formula C17H15Cl3N2O2S B4988600 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4988600.png)
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide, also known as ITCB, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mécanisme D'action
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide works by inhibiting the activity of a protein called thioredoxin reductase (TrxR). TrxR is involved in regulating cellular redox balance, and its inhibition can lead to oxidative stress and cell death. 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to bind to the active site of TrxR, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory and antioxidant effects. 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is its specificity for TrxR, which makes it a potentially useful tool for studying the role of TrxR in cellular processes. However, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more soluble derivatives of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide that could be used in a wider range of experiments. Additionally, further research is needed to better understand the mechanism of action of 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide and its potential therapeutic applications in cancer and other diseases.
Méthodes De Synthèse
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with carbon disulfide, followed by the reaction of the resulting product with 3-isopropoxyaniline and benzoyl chloride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been studied for its potential as a cancer therapeutic agent. Research has shown that 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-isopropoxy-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O2S/c1-9(2)24-11-5-3-4-10(6-11)16(23)22-17(25)21-15-8-13(19)12(18)7-14(15)20/h3-9H,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSASWTAQEHFQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(propan-2-yloxy)-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-5-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4988529.png)

![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![2,5-bis{[2-(methacryloyloxy)ethoxy]carbonyl}terephthalic acid](/img/structure/B4988554.png)
![4-[4-(2-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4988568.png)
![N-methyl-N-[3'-(1H-pyrazol-3-yl)-4-biphenylyl]acetamide](/img/structure/B4988576.png)
![2-ethoxyethyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4988578.png)
![1-(3-hydroxybenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4988582.png)
![4-(2-methoxyphenoxy)-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperidine](/img/structure/B4988587.png)
![methyl 4-{[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]amino}butanoate](/img/structure/B4988591.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4988607.png)
![11-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988615.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxyethyl)-N-isopropylbenzamide](/img/structure/B4988639.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B4988646.png)